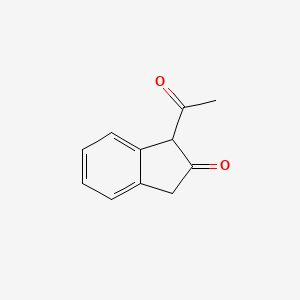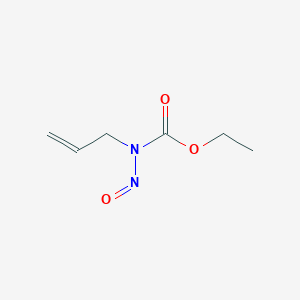![molecular formula C22H30N2O3 B14005026 3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione CAS No. 71471-55-1](/img/structure/B14005026.png)
3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[55]undecane-2,4-dione is a complex organic compound that features a piperidine moiety, a spirocyclic structure, and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the piperidine and hydroxyphenyl groups through various substitution and cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and are widely studied for their pharmacological properties.
Spirocyclic compounds: These compounds feature a spirocyclic core and are known for their unique structural and functional properties.
Uniqueness
3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione is unique due to its combination of a piperidine moiety, a spirocyclic structure, and a hydroxyphenyl group. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
71471-55-1 |
|---|---|
Molekularformel |
C22H30N2O3 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
3-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C22H30N2O3/c25-19-8-7-18(13-17(19)16-23-11-5-2-6-12-23)24-20(26)14-22(15-21(24)27)9-3-1-4-10-22/h7-8,13,25H,1-6,9-12,14-16H2 |
InChI-Schlüssel |
ZOZHPTHFOLNFON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC(=C(C=C3)O)CN4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



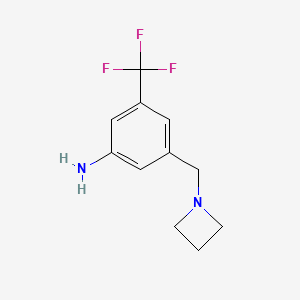
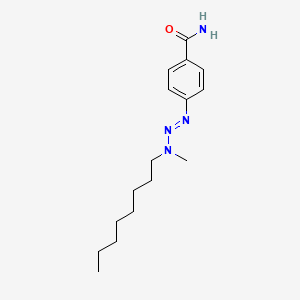
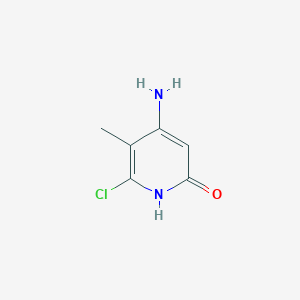
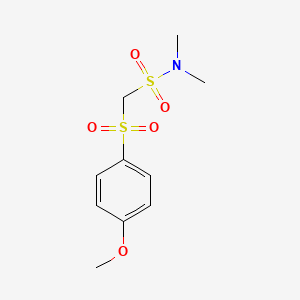
![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)

![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
